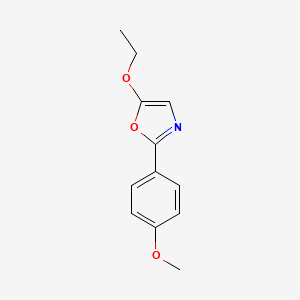

5-Ethoxy-2-(4-methoxyphenyl)-1,3-oxazole

描述

Fundamental Significance of 1,3-Oxazoles in Heterocyclic Chemistry

1,3-Oxazoles are a class of five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom in the ring at positions 1 and 3, respectively. This structural motif is a vital component in a wide array of biologically active compounds and natural products. The unique electronic and structural properties of the oxazole (B20620) ring allow it to participate in various chemical reactions and interactions, making it a valuable scaffold in medicinal chemistry and materials science. Oxazole derivatives are known to exhibit a broad spectrum of pharmacological activities.

Historical Context and Evolution of 1,3-Oxazole Research

The chemistry of oxazoles dates back to the 19th century. A pivotal moment in the development of oxazole synthesis was the work of Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910, who independently reported a method for their preparation. This reaction, now known as the Robinson-Gabriel synthesis, involves the cyclization and dehydration of 2-acylamino ketones and remains a fundamental method for constructing the oxazole core. wikipedia.orgsynarchive.com Over the decades, research into 1,3-oxazoles has expanded significantly, leading to the discovery of numerous new synthetic methodologies and the identification of oxazole-containing compounds with important biological properties.

Core Structural Features and Aromaticity of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is a planar, aromatic system. Its aromaticity arises from the delocalization of six π-electrons over the five-membered ring, fulfilling Hückel's rule. The presence of the electronegative oxygen and nitrogen atoms influences the electron distribution within the ring, affecting its reactivity and stability. The oxazole ring is considered to be weakly basic. The numbering of the ring begins at the oxygen atom as position 1.

Overview of Substituted 1,3-Oxazole Derivatives in Contemporary Chemical Research

Substituted 1,3-oxazole derivatives are a major focus of current chemical research due to their diverse applications. The properties and reactivity of the oxazole core can be finely tuned by the introduction of various substituents at the 2, 4, and 5 positions. This has led to the development of a vast library of oxazole-containing molecules with tailored biological activities and material properties. Numerous synthetic strategies have been developed to access polysubstituted oxazoles, including modifications of classical methods like the Robinson-Gabriel synthesis and newer techniques such as the Van Leusen oxazole synthesis. organic-chemistry.orgorganic-chemistry.orgmdpi.comnih.gov

Identification of 5-Ethoxy-2-(4-methoxyphenyl)-1,3-oxazole within the 1,3-Oxazole Class

Within the extensive family of 1,3-oxazole derivatives is the specific compound of interest, this compound. This molecule is characterized by an ethoxy group at the 5-position and a 4-methoxyphenyl (B3050149) (or p-anisyl) group at the 2-position of the oxazole ring. The presence of these two substituents is expected to influence the electronic properties and steric environment of the oxazole core, thereby determining its specific chemical and physical characteristics. While this specific compound is a clear example of a 2,5-disubstituted oxazole, detailed experimental data for it is not widely available in public scientific literature. The following sections will therefore discuss its probable characteristics based on established principles of organic chemistry and data from closely related analogues.

Detailed Research Findings for this compound

Synthesis

A plausible synthetic route for this compound would be a variation of a classical oxazole synthesis. For instance, a modified Robinson-Gabriel synthesis could be employed. wikipedia.orgsynarchive.com This would likely involve the reaction of an appropriate N-acylamino ester precursor, specifically ethyl 2-(4-methoxybenzamido)acetate, which would then undergo cyclization and dehydration to form the target 2,5-disubstituted oxazole. Other modern synthetic methods for constructing 2,5-disubstituted oxazoles could also be applicable. organic-chemistry.org

Chemical and Physical Properties

Specific experimental data for the physical properties of this compound, such as its melting and boiling points, are not readily found in the current literature. However, based on its structure, it is expected to be a solid at room temperature with limited solubility in water and good solubility in common organic solvents.

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Appearance | Expected to be a solid |

Note: This table contains calculated and predicted data, as experimental values are not widely reported.

Spectroscopic Data

While the actual spectra for this compound are not available, the expected spectroscopic characteristics can be predicted based on the functional groups present in the molecule and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the ethoxy group, the methoxyphenyl group, and the oxazole ring.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Oxazole H-4 | ~6.5 - 7.0 | Singlet (s) | 1H |

| Aromatic (methoxyphenyl) | ~7.0 - 8.0 | Doublets (d) | 4H |

| Methoxy (B1213986) (-OCH₃) | ~3.8 - 3.9 | Singlet (s) | 3H |

| Ethoxy (-OCH₂CH₃) | ~4.0 - 4.2 | Quartet (q) | 2H |

| Ethoxy (-OCH₂CH₃) | ~1.3 - 1.5 | Triplet (t) | 3H |

Note: Predicted chemical shifts are based on general values for similar structural motifs.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would display signals corresponding to the carbons of the oxazole ring, the methoxyphenyl group, and the ethoxy group.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Oxazole C-2 | ~158 - 162 |

| Oxazole C-4 | ~120 - 125 |

| Oxazole C-5 | ~148 - 152 |

| Aromatic (methoxyphenyl) | ~114 - 160 |

| Methoxy (-OCH₃) | ~55 |

| Ethoxy (-OCH₂) | ~65 - 70 |

| Ethoxy (-CH₃) | ~14 - 16 |

Note: Predicted chemical shifts are based on general values for similar structural motifs and established substituent effects. oregonstate.edu

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the aromatic ring, the ether linkages, and the oxazole nucleus.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=N (oxazole ring) | 1600 - 1650 | Medium |

| C=C (aromatic) | 1500 - 1600 | Medium to Strong |

| C-O-C (ether) | 1200 - 1300 and 1000 - 1100 | Strong |

| Oxazole ring vibrations | Various in fingerprint region | Medium to Strong |

Note: Predicted absorption ranges are based on characteristic IR frequencies for the respective functional groups. specac.comvscht.czmasterorganicchemistry.comlibretexts.org

Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) would be expected to show a prominent molecular ion peak (M⁺) at m/z 219. The fragmentation pattern would likely involve the cleavage of the ethoxy and methoxy groups, as well as fragmentation of the oxazole ring, which is a common feature in the mass spectrometry of oxazoles. clockss.orgresearchgate.netscielo.brnih.govnih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-15-11-8-13-12(16-11)9-4-6-10(14-2)7-5-9/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQUGOKSOKISQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(O1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376993 | |

| Record name | 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477867-59-7 | |

| Record name | 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Ethoxy 2 4 Methoxyphenyl 1,3 Oxazole and Analogues

Classical Approaches to 1,3-Oxazole Ring Construction

Traditional methods for the synthesis of 1,3-oxazoles have been foundational in heterocyclic chemistry, providing robust and versatile routes to this important scaffold. These methods typically involve the cyclization of acyclic precursors through various condensation and rearrangement reactions.

Robinson-Gabriel Synthesis and its Variants

The Robinson-Gabriel synthesis is a classic method for the formation of oxazoles, first described by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910, respectively. wikipedia.orgsynarchive.com This reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to yield the corresponding oxazole (B20620). wikipedia.org A variety of cyclodehydrating agents can be employed to facilitate this transformation, including concentrated sulfuric acid, phosphorus pentoxide, and phosphoryl chloride. wikipedia.org

The general mechanism involves the protonation of the acylamino ketone, followed by cyclization and dehydration to form the 2,5-disubstituted oxazole. The starting 2-acylamino-ketones can be readily prepared through methods such as the Dakin-West reaction. wikipedia.org

Table 1: Examples of Robinson-Gabriel Synthesis and its Variants

| Starting Material (2-Acylamino-ketone) | Cyclodehydrating Agent | Product (2,5-Disubstituted Oxazole) | Yield (%) | Reference |

| N-(1-Oxo-1-phenylpropan-2-yl)benzamide | H₂SO₄ | 2,5-Diphenyl-4-methyloxazole | Not specified | wikipedia.org |

| 2-Benzamidoacetophenone | POCl₃ | 2,5-Diphenyloxazole | Not specified | wikipedia.org |

Recent modifications to the Robinson-Gabriel synthesis have expanded its utility. For instance, a solid-phase version has been developed, and one-pot procedures combining a Friedel-Crafts reaction with the Robinson-Gabriel cyclization have been reported. wikipedia.orgidexlab.com

Fischer Oxazole Synthesis and Related Condensation Reactions

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis provides a direct route to 2,5-disubstituted oxazoles from the condensation of a cyanohydrin and an aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.orgdbpedia.org This method is particularly effective for the synthesis of 2,5-diaryloxazoles. wikipedia.org The reaction proceeds through the formation of an intermediate iminochloride from the cyanohydrin, which then reacts with the aldehyde, followed by cyclization and dehydration. wikipedia.org

A notable example is the reaction of mandelic acid nitrile with benzaldehyde (B42025) to produce 2,5-diphenyl-oxazole. wikipedia.orgcutm.ac.in While the traditional Fischer synthesis is highly effective for aromatic substrates, recent advancements have expanded its scope to include the synthesis of 2,5-disubstituted oxazoles from aldehydes and α-hydroxy-amides, removing the limitation to diaryloxazoles. wikipedia.org

Table 2: Examples of Fischer Oxazole Synthesis

| Cyanohydrin | Aldehyde | Product | Reference |

| Mandelic acid nitrile | Benzaldehyde | 2,5-Diphenyloxazole | wikipedia.orgcutm.ac.in |

| Benzaldehyde cyanohydrin | 4-Bromobenzaldehyde | 2-(4-Bromophenyl)-5-phenyloxazole | wikipedia.org |

Van Leusen Oxazole Synthesis utilizing Tosylmethyl Isocyanide

The Van Leusen oxazole synthesis, developed in 1972, is a versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govmdpi.comorganic-chemistry.org This reaction is driven by the unique reactivity of TosMIC, which possesses an acidic methylene (B1212753) group, a good leaving group (tosyl group), and an isocyanide carbon. organic-chemistry.orgorganic-chemistry.org

The mechanism involves the deprotonation of TosMIC, followed by its addition to the aldehyde. The resulting intermediate undergoes cyclization to form an oxazoline, which then eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole. nih.govmdpi.com This method is known for its mild reaction conditions and broad substrate scope. nih.govmdpi.com An improved one-pot Van Leusen synthesis using ionic liquids has been developed for the preparation of 4,5-disubstituted oxazoles. organic-chemistry.org

Table 3: Substrate Scope in Van Leusen Oxazole Synthesis

| Aldehyde | TosMIC Derivative | Base | Product | Yield (%) | Reference |

| Benzaldehyde | TosMIC | K₂CO₃ | 5-Phenyloxazole | High | nih.govmdpi.com |

| Various aromatic aldehydes | TosMIC | K₂CO₃ | Various 5-aryloxazoles | High | nih.govmdpi.com |

| 2-Chloroquinoline-3-carbaldehyde | TosMIC | K₂CO₃ | 5-(2-Chloroquinolin-3-yl)oxazole | 83 | nih.govmdpi.com |

Bredereck Reaction for 1,3-Oxazole Formation

The Bredereck reaction offers a method for synthesizing oxazoles by reacting α-haloketones with amides or formamide (B127407). wikipedia.org This approach is particularly useful for the preparation of 2,4-disubstituted oxazoles. The reaction involves the initial N-alkylation of the amide with the α-haloketone, followed by cyclization and dehydration to form the oxazole ring.

Modern and Catalytic Strategies for 2,5-Disubstituted 1,3-Oxazoles

In recent years, modern synthetic methods, particularly those employing transition metal catalysis, have emerged as powerful tools for the construction of 2,5-disubstituted 1,3-oxazoles. These methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches.

Transition Metal-Catalyzed C-C Bond Forming Reactions

A variety of transition metals, including copper, rhodium, and cobalt, have been utilized to catalyze the synthesis of 2,5-disubstituted oxazoles. rsc.orgrsc.orgnih.govrsc.org These reactions often proceed through novel mechanistic pathways, enabling the formation of complex oxazole structures from readily available starting materials.

Copper-Catalyzed Syntheses: Copper catalysis has been widely employed for the synthesis of 2,5-disubstituted oxazoles. One approach involves a cascade reaction of alkenes with azides, proceeding through a 1,3-dipolar cycloaddition followed by a copper-catalyzed aerobic oxidative dehydrogenative cyclization. rsc.orgrsc.org Another copper-catalyzed method involves the oxidative cyclization of enamides. organic-chemistry.org A simple and efficient protocol has also been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from arylacetic acids and hydrazides via copper-catalyzed dual oxidation. nih.gov

Rhodium-Catalyzed Syntheses: Rhodium catalysts have been shown to be effective in the annulation of 1,2,3-triazoles and aldehydes to produce 2,5-diaryloxazoles. rsc.org This method provides a straightforward route to these valuable compounds and has been successfully applied to the one-step synthesis of the natural products balsoxin and texamine. rsc.org

Cobalt-Catalyzed Syntheses: An efficient synthesis of 2,5-disubstituted oxazoles has been achieved through a cobalt(III)-catalyzed [3+2] cycloaddition of N-pivaloyloxyamides and alkynes. rsc.org This reaction proceeds under mild conditions and exhibits a broad substrate scope. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille reactions, have been instrumental in the synthesis of functionalized oxazoles. nih.govresearchgate.net These methods allow for the introduction of various substituents at specific positions on the oxazole ring, providing a versatile tool for the synthesis of diverse 2,5-disubstituted oxazoles. nih.gov

Table 4: Overview of Modern Catalytic Strategies

| Catalyst System | Starting Materials | Product Type | Key Features | Reference(s) |

| Copper/O₂ | Alkenes and Azides | 2,5-Disubstituted Oxazoles | Cascade reaction, aerobic oxidation | rsc.orgrsc.org |

| Rhodium | 1,2,3-Triazoles and Aldehydes | 2,5-Diaryloxazoles | Annulation reaction, synthesis of natural products | rsc.org |

| Cobalt(III) | N-Pivaloyloxyamides and Alkynes | 2,5-Disubstituted Oxazoles | [3+2] Cycloaddition, mild conditions | rsc.org |

| Palladium | Oxazole derivatives and organometallic reagents | Functionalized 2,5-Disubstituted Oxazoles | Cross-coupling reactions (Suzuki, Negishi, Stille) | nih.govresearchgate.net |

| Ruthenium(II) Porphyrin/Copper Salts | Benzene (B151609) carboxylic acids and phenylethenes/phenylacetylenes | 2,5-Disubstituted Oxazoles and Oxazolines | Catalyzed cyclization under mild conditions | nih.govacs.orgacs.org |

Palladium-Catalyzed Methods (e.g., Direct Arylation, Cross-Coupling)

Palladium catalysis offers powerful tools for forming the carbon-carbon and carbon-heteroatom bonds necessary for oxazole synthesis. Direct arylation and cross-coupling reactions are particularly relevant for installing the aryl substituent at the C2 position of the oxazole ring. organic-chemistry.org

Methods have been developed for the direct C-5 and C-2 arylation of the oxazole ring with a range of aryl halides and triflates. organic-chemistry.org By using specific phosphine (B1218219) ligands, the regioselectivity of the arylation can be controlled; polar solvents favor C-5 arylation, while nonpolar solvents promote C-2 arylation. organic-chemistry.org For synthesizing a compound like 5-Ethoxy-2-(4-methoxyphenyl)-1,3-oxazole, a strategy could involve the palladium-catalyzed coupling of an appropriate aryl partner (like a 4-methoxyphenyl (B3050149) derivative) with a pre-formed 5-ethoxyoxazole (B79106) synthon. organic-chemistry.org

Another approach involves a one-step synthesis from simple amides and ketones via a Pd(II)-catalyzed sp² C-H activation pathway. acs.orgthieme-connect.com This process is thought to proceed through a sequential C-N bond formation followed by a C-O bond-forming cyclization. acs.org Furthermore, palladium-catalyzed decarboxylative addition and cyclization of aromatic carboxylic acids with functionalized aliphatic nitriles provide a single-step route to multiply substituted oxazoles. acs.org A cascade reaction involving palladium-catalyzed C-H activation of simple arenes and their reaction with aliphatic nitriles also yields 2,4,5-trisubstituted oxazoles efficiently. rsc.org

| Catalyst/Reagent | Reactants | Product Type | Key Feature |

|---|---|---|---|

| Palladium with task-specific phosphine ligands | Oxazoles and aryl halides/triflates | C-2 or C-5 arylated oxazoles | Regioselectivity controlled by solvent polarity. organic-chemistry.org |

| PdCl₂ / CuBr₂ / K₂S₂O₈ | Amides and ketones | 2,4-disubstituted and 2,4,5-trisubstituted oxazoles | Direct synthesis via C(sp²)-H activation. acs.orgthieme-connect.com |

| Palladium catalyst | Aromatic carboxylic acids and aliphatic nitriles | Multiply substituted oxazoles | Decarboxylative addition/cyclization sequence. acs.org |

| Palladium catalyst | Simple arenes and functionalized aliphatic nitriles | 2,4,5-trisubstituted oxazoles | C-H activation/carbopalladation/annulation cascade. rsc.org |

Copper-Catalyzed Cascade Reactions and Cyclizations

Copper-catalyzed reactions provide an efficient and often more economical alternative to palladium for the synthesis of oxazoles. These methods frequently involve cascade or tandem processes that build the heterocyclic ring in a single pot.

A highly efficient copper-catalyzed tandem oxidative cyclization can produce polysubstituted oxazoles from readily available starting materials under mild conditions. organic-chemistry.org For instance, copper(II) triflate has been used to catalyze the coupling of α-diazoketones with amides to furnish 2,4-disubstituted oxazoles. organic-chemistry.orgresearchgate.net Another strategy involves the copper-catalyzed oxidative cyclization of enamides, which proceeds via vinylic C-H bond functionalization at room temperature to give 2,5-disubstituted oxazoles bearing a variety of substituents. organic-chemistry.org

Copper catalysts also enable annulation reactions to form the oxazole core. A [3+2] annulation/olefination cascade between iodonium-phosphonium hybrid ylides and amides yields oxazoles with excellent regioselectivity. organic-chemistry.org Additionally, a one-pot [2 + 2 + 2] cascade annulation catalyzed by copper(I) can produce related benzoxazine (B1645224) derivatives from diaryliodoniums, nitriles, and aldehydes. rsc.org

| Catalyst/Reagent | Reactants | Product Type | Key Feature |

|---|---|---|---|

| Copper catalyst | Enamides | 2,5-disubstituted oxazoles | Oxidative cyclization via vinylic C-H functionalization. organic-chemistry.org |

| Copper(II) triflate | α-diazoketones and amides | 2,4-disubstituted oxazoles | Coupling reaction with good versatility. organic-chemistry.orgresearchgate.net |

| Copper catalyst | Iodonium-phosphonium hybrid ylides and amides | Substituted oxazoles | Regioselective [3+2] annulation/olefination cascade. organic-chemistry.org |

| Copper catalyst | Internal alkynes and nitriles | Regioselective 1,3-oxazoles | Robust and regioselective cycloaddition. researchgate.net |

Metal-Free Catalyzed Cyclization Approaches

To circumvent the cost and potential toxicity of transition metals, metal-free synthetic routes to oxazoles have been developed. These methods often rely on the use of common reagents like iodine or employ cascade reactions initiated by non-metallic promoters. tandfonline.com

One prominent metal-free approach is the iodine-catalyzed tandem oxidative cyclization. organic-chemistry.org For example, a transition-metal-free process using t-BuOOH/I₂ facilitates a domino oxidative cyclization to produce polysubstituted oxazoles from simple starting materials under mild conditions. organic-chemistry.org This type of reaction can utilize a wide range of commercially available aromatic aldehydes, demonstrating excellent functional group compatibility. organic-chemistry.org

Other metal-free strategies include annulations of alkynes and nitriles using an oxygen source like iodosylbenzene (PhIO) in the presence of a strong acid, allowing for the regioselective assembly of substituted oxazoles. organic-chemistry.org Phenyliodine diacetate (PIDA), a hypervalent iodine reagent, can mediate the intramolecular cyclization of enamides to form functionalized oxazoles. organic-chemistry.org These methods highlight a move towards more sustainable and economical synthetic practices. researchgate.net

| Catalyst/Reagent | Reactants | Product Type | Key Feature |

|---|---|---|---|

| I₂ / t-BuOOH | Various starting materials (e.g., from aldehydes) | Polysubstituted oxazoles | Domino oxidative cyclization. organic-chemistry.org |

| PhIO / TfOH or Tf₂NH | Alkynes and nitriles | 2,4-disubstituted and 2,4,5-trisubstituted oxazoles | Regioselective metal-free annulation. organic-chemistry.org |

| Phenyliodine diacetate (PIDA) | Enamides | Functionalized oxazoles | Heavy-metal-free oxidative C-O bond formation. organic-chemistry.org |

| Potassium iodide / TBHP | Enaminone derivatives | Polysubstituted oxazoles | Amidation followed by intramolecular oxidative cyclization. researchgate.net |

Electrochemical Synthesis of 1,3-Oxazoles

Electrochemical methods represent a green and sustainable approach to organic synthesis, often avoiding the need for stoichiometric chemical oxidants or reductants. nih.gov The electrosynthesis of 1,3-oxazoles has been achieved through various innovative strategies.

One notable method is the iodonium (B1229267) cation-pool electrolysis for the three-component synthesis of 1,3-oxazoles from alkynes. researchgate.netnih.gov In this process, an iodonium cation is generated electrochemically, which then reacts with an alkyne in acetonitrile (B52724) (which serves as both solvent and a nitrogen source). researchgate.netnih.gov A subsequent Ritter-type reaction and cyclization with water yields the oxazole ring. nih.gov This stepwise [2+2+1] cycloaddition is regioselective for unsymmetrical alkynes. nih.gov

Another electrochemical approach allows for the synthesis of polysubstituted oxazoles from easily available ketones and acetonitrile at room temperature. organic-chemistry.org This reaction proceeds through a Ritter-type reaction followed by an oxidative cyclization, using acetonitrile as both a reactant and solvent, and requires no external chemical oxidant. organic-chemistry.org A direct phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids has also been developed, offering a sustainable route that avoids transition metals and toxic oxidants. rsc.org

| Method | Reactants | Product Type | Key Feature |

|---|---|---|---|

| Iodonium cation-pool electrolysis | Symmetrical and unsymmetrical alkynes, acetonitrile, water | 1,3-Oxazoles | Stepwise [2+2+1] cycloaddition avoiding transition metals. researchgate.netnih.gov |

| Electrochemical oxidative cyclization | Ketones and acetonitrile | Polysubstituted oxazoles | No external chemical oxidant required. organic-chemistry.org |

| Phosphine-mediated deoxygenative cycloaddition | Carboxylic acids and isocyanides | Substituted oxazoles | Green and sustainable catalytic system. rsc.org |

Visible-Light-Induced Transformations for Substituted 1,3-Oxazoles

Visible-light photocatalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of complex molecules under exceptionally mild conditions. This approach has been successfully applied to the synthesis of substituted 1,3-oxazoles.

One such method involves the reaction of α-bromoketones and benzylamines at room temperature, using a ruthenium-based photocatalyst like [Ru(bpy)₃]Cl₂. organic-chemistry.orgbwise.krresearchgate.netorganic-chemistry.org This process is effective for accessing a variety of 2,5-disubstituted oxazoles in moderate to excellent yields. organic-chemistry.org The reaction mechanism is believed to involve radical intermediates generated through photocatalytic electron transfer. organic-chemistry.org

Another visible-light-induced strategy utilizes diazo compounds and nitriles to produce polysubstituted oxazoles. researchgate.netrsc.org This method avoids traditional transition metals and external chemical oxidants, offering a broad substrate scope and high yields under mild conditions. rsc.org Furthermore, a three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen under visible-light photoredox catalysis can provide a wide range of substituted oxazoles. organic-chemistry.org These light-induced transformations represent a sustainable and efficient alternative to classical thermal methods. organic-chemistry.org

| Catalyst/Reagent | Reactants | Product Type | Key Feature |

|---|---|---|---|

| [Ru(bpy)₃]Cl₂ / K₃PO₄ / CCl₃Br | α-bromoketones and benzylamines | 2,5-disubstituted oxazoles | Mild, room temperature reaction. researchgate.netorganic-chemistry.org |

| Visible light / (i-Pr)₃SiCl (catalytic) | Diazo compounds and nitriles | Polysubstituted oxazoles | Avoids transition metals and external oxidants. researchgate.netrsc.org |

| Visible light photoredox catalyst | 2H-azirines, alkynyl bromides, and O₂ | Substituted oxazoles | Three-component cyclization. organic-chemistry.org |

| CO₂ / photoredox co-catalyst | α-bromo ketones and amines | Substituted oxazoles | Sustainable method avoiding transition metals and peroxides. organic-chemistry.org |

Green Chemistry Principles in 1,3-Oxazole Synthesis

The synthesis of oxazole derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijpsonline.comnih.gov Methodologies such as microwave-assisted synthesis and the use of ultrasound are key components of this environmentally conscious approach. ijpsonline.com

Microwave-Assisted Synthesis

Microwave irradiation has become a popular technique for accelerating organic reactions. nih.gov In the context of oxazole synthesis, it offers significant advantages, including dramatically reduced reaction times, increased product yields, and often cleaner reaction profiles compared to conventional heating methods. nih.govnih.govijpsonline.com

A notable example is the microwave-assisted [3+2] cycloaddition of substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC). nih.govacs.org By controlling the amount of base (K₃PO₄), this method can selectively produce either 5-substituted oxazoles or 4,5-disubstituted oxazolines in high yields within minutes. nih.govacs.org The reaction of p-substituted 2-bromoacetophenones with urea (B33335) in DMF under microwave irradiation is another efficient route to 2-amino-4-aryloxazole derivatives. ijpsonline.com These protocols often use simple experimental procedures and readily available starting materials, making them highly practical and scalable. nih.govacs.org The rapid and efficient heating provided by microwaves aligns well with the green chemistry goal of improving energy efficiency in chemical synthesis. nih.gov

| Reactants | Base/Solvent | Product Type | Reaction Time | Key Feature |

|---|---|---|---|---|

| Aryl aldehydes and TosMIC | K₃PO₄ / Isopropanol | 5-substituted oxazoles | ~8 minutes | High efficiency and selectivity controlled by base stoichiometry. nih.govacs.org |

| 2-bromoacetophenone and urea | DMF | 2-amino-4-aryloxazoles | Not specified | Efficient synthesis of antiprotozoal agents. ijpsonline.com |

| Isoniazid and aromatic aldehydes | DMF (catalytic) | Schiff bases (intermediate) | 3 minutes | Rapid first step in a multi-step synthesis of 1,3,4-oxadiazoles. nih.gov |

| Schiff bases and thioglycolic acid | ZnCl₂ / Ethanol | 1,3-Benzoxazole derivatives | 3-4 minutes | Expeditious synthesis of complex heterocyclic systems. researchgate.net |

Specific Synthetic Pathways Relevant to this compound

Precursor Chemistry for Phenyl and Ethoxy Substituents

Precursor for the 2-(4-Methoxyphenyl) Group: 4-Methoxybenzaldehyde (B44291)

The 4-methoxyphenyl substituent at the C2 position of the oxazole ring is commonly introduced using 4-methoxybenzaldehyde, also known as anisaldehyde. This aromatic aldehyde is a readily available and widely used reagent in organic synthesis.

Synthesis of 4-Methoxybenzaldehyde : There are several established methods for the industrial and laboratory synthesis of 4-methoxybenzaldehyde. A notable green chemistry approach involves the ozonolysis of anethole (B165797) (1-methoxy-4-(1-propenyl)-benzene), a natural compound, in a water and ethyl acetate (B1210297) system. researchgate.net This method allows for the direct formation of anisaldehyde at room temperature, avoiding harsh conditions or the need to isolate unstable ozonide intermediates. researchgate.net More traditional methods include the oxidation of anisyl alcohol or the Vilsmeier-Haack formylation of anisole. It is also a key intermediate in the synthesis of pharmaceuticals and fragrances. researchgate.net

Role in Oxazole Formation : In the context of oxazole synthesis, particularly in reactions like the Van Leusen oxazole synthesis, 4-methoxybenzaldehyde serves as the electrophilic component. mdpi.comorganic-chemistry.org It reacts with the nucleophilic carbon of a deprotonated isocyanide, such as a tosylmethyl isocyanide (TosMIC) derivative, to initiate the cyclization process that ultimately forms the oxazole ring. mdpi.comorganic-chemistry.org

Properties of 4-Methoxybenzaldehyde

| Property | Value |

| Molecular Formula | C₈H₈O₂ |

| Molar Mass | 136.15 g/mol |

| Appearance | Colorless to yellowish liquid |

| Melting Point | -1 °C |

| Boiling Point | 248 °C |

| Density | 1.119 g/cm³ |

Precursor for the 5-Ethoxy Group: Ethyl 2-Isocyanoacetate

Introducing an ethoxy group at the C5 position of the oxazole ring requires a precursor that contains both the isocyano functional group necessary for the cyclization and the desired ethoxy moiety. Ethyl 2-isocyanoacetate is a versatile and effective reagent for this purpose.

Synthesis of Ethyl 2-Isocyanoacetate : The synthesis of ethyl 2-isocyanoacetate can be achieved through various routes. A common laboratory method involves the dehydration of ethyl N-formylglycinate. This dehydration can be accomplished using reagents like phosphorus oxychloride or triphosgene (B27547) in the presence of a base. rsc.org A telescoped continuous flow process has been developed for its synthesis from N-formylglycine and triphosgene, enhancing the safety and efficiency of handling this reagent. rsc.org It can also be prepared from glycine (B1666218) ethyl ester hydrochloride. orgsyn.org

Role in Oxazole Formation : Ethyl 2-isocyanoacetate is a key building block for constructing 5-ethoxyoxazoles. The α-proton adjacent to the isocyano and ester groups is acidic and can be removed by a base. The resulting anion attacks an aldehyde (like 4-methoxybenzaldehyde), leading to an intermediate that cyclizes and eliminates to form the 5-ethoxy-substituted oxazole ring. This pathway is a modification of the general isocyanide-based oxazole syntheses.

Properties of Ethyl 2-Isocyanoacetate

| Property | Value |

| Molecular Formula | C₅H₇NO₂ |

| Molar Mass | 113.11 g/mol |

| Appearance | Brown liquid |

| Boiling Point | 89–91 °C (at 11 mmHg) orgsyn.org |

| Density | 1.03 g/cm³ |

Chemical Reactivity and Transformations of 1,3 Oxazole Systems

Aromaticity and Electronic Structure Influence on Reactivity

1,3-oxazoles are classified as aromatic compounds, though their aromaticity is less pronounced than that of thiazoles. wikipedia.org The oxazole (B20620) ring is a π-electron-excessive heterocycle containing six π-electrons, fulfilling Hückel's rule for aromaticity. chempedia.info The oxygen atom is sp2 hybridized to allow one of its lone pairs to participate in the aromatic system. reddit.com The presence of the electronegative oxygen and nitrogen atoms leads to an uneven distribution of electron density within the ring, making it electron-deficient, particularly at the C2 position. chempedia.info

The aromaticity of the oxazole ring can be influenced by substituents. Theoretical studies have shown that the introduction of a second heteroatom (nitrogen) into a furan (B31954) ring to form oxazole decreases aromaticity. researchgate.netsciforum.net However, this diminished aromaticity can be partially restored by the presence of substituents. Electron-donating groups, such as the ethoxy group at C5 and the methoxyphenyl group at C2 in 5-Ethoxy-2-(4-methoxyphenyl)-1,3-oxazole, increase the electron density of the ring. This enhancement of electron density influences the regioselectivity and rate of various reactions. The increased electron density makes the ring more susceptible to electrophilic attack and can facilitate cycloaddition reactions. thepharmajournal.com

The electronic structure dictates the preferred sites of reactivity. The C2 position is the most electron-deficient and thus most susceptible to nucleophilic attack and deprotonation. wikipedia.orgthepharmajournal.com Conversely, the C5 and C4 positions are more electron-rich, with C5 being the primary site for electrophilic substitution, especially when activated by electron-donating groups. wikipedia.orgthepharmajournal.com

| Compound | Substituent at C2 | Substituent at C4 | Substituent at C5 |

| Oxazole | -11.98 | -13.12 | -11.76 |

| Imidazole | -14.54 | -15.22 | -13.08 |

| Thiazole | -12.85 | -13.91 | -12.46 |

| NICS (Nucleus-Independent Chemical Shift) is a measure of aromaticity; more negative values indicate stronger aromaticity. Data from theoretical calculations on substituted azoles. researchgate.net |

Electrophilic Substitution Reactions on the 1,3-Oxazole Ring

For this compound, the powerful electron-donating ethoxy group at the C5 position strongly activates this position towards electrophiles. However, since the C5 position is already substituted, electrophilic attack would be directed to the C4 position. The 4-methoxyphenyl (B3050149) group at C2 also contributes to activating the ring. While electrophilic substitution on the oxazole ring itself is challenging, the electron-rich 4-methoxyphenyl ring is a likely site for electrophilic aromatic substitution.

Common electrophilic substitution reactions for activated oxazoles include:

Halogenation: Bromination of oxazoles can lead to substitution products.

Formylation: Vilsmeier-Haack formylation can introduce a formyl group.

Nitration and Sulfonation: These reactions are generally not successful on the oxazole ring itself due to the highly acidic conditions which lead to ring protonation and deactivation. nih.gov

| Position | Relative Reactivity | Influence of Substituents |

| C5 | Most reactive | Strongly activated by electron-donating groups. wikipedia.org |

| C4 | Less reactive than C5 | Can be activated if C5 is blocked and activating groups are present. |

| C2 | Least reactive | Highly electron-deficient and generally unreactive towards electrophiles. |

Nucleophilic Substitution Reactions on the 1,3-Oxazole Ring

Nucleophilic substitution reactions on the unsubstituted oxazole ring are uncommon. thepharmajournal.com However, they can occur if a good leaving group, such as a halogen, is present on the ring. The ease of displacement of halogens follows the order C2 >> C4 > C5. thepharmajournal.comtandfonline.com This is due to the C2 position being the most electron-deficient.

In the case of this compound, direct nucleophilic substitution on the ring is unlikely as there are no inherent leaving groups. However, if a derivative, for instance, a 2-halo-5-ethoxy-4-(4-methoxyphenyl)-1,3-oxazole, were synthesized, nucleophilic displacement at the C2 position would be highly favored. In many instances, nucleophilic attack on the oxazole ring, particularly at the C2 position, can lead to ring cleavage rather than substitution. nih.gov

Cycloaddition Reactions (e.g., Diels-Alder Reaction with 1,3-Oxazoles)

1,3-oxazoles can function as dienes in Diels-Alder [4+2] cycloaddition reactions, a property that has been extensively used in the synthesis of pyridines and furans. wikipedia.orgresearchgate.net The reactivity of oxazoles in these reactions is highly dependent on the substituents. Electron-donating groups on the oxazole ring enhance its reactivity as a diene. nih.gov

Given the electron-rich nature of this compound, with electron-donating groups at both C2 and C5, it is expected to be a reactive diene in Diels-Alder reactions. wikipedia.org Alkoxy-substituted oxazoles are known precursors to the pyridoxyl system, found in vitamin B6. wikipedia.org The reaction proceeds via an initial cycloaddition to form a bicyclic intermediate, which can then undergo further transformations. wikipedia.org

The reaction of oxazoles with various dienophiles, such as alkenes and alkynes, has been well-documented. researchgate.net The outcome of the reaction can sometimes be complex. For instance, the reaction of 5-methoxy-4-(p-nitrophenyl)oxazoles with tetracyanoethylene, a very strong dienophile, resulted in a formal [3+2] cycloadduct through a ring-opening mechanism, rather than the expected Diels-Alder adduct. psu.edu

| Dienophile | Product Type | Reference |

| Alkenes | Pyridines | wikipedia.org |

| Alkynes | Furans | clockss.org |

| Heterodienophiles (e.g., N=N, C=O) | Various heterocycles | clockss.org |

Oxidative Transformations of 1,3-Oxazoles

The oxazole ring is susceptible to oxidation, which can lead to ring-opened products. nih.gov Oxidizing agents like cold potassium permanganate, chromic acid, and ozone can cleave the oxazole ring. nih.gov However, substituted oxazoles can sometimes form N-oxides. nih.gov

A common synthetic route to oxazoles involves the oxidation of the corresponding oxazolines. rsc.org Reagents such as manganese dioxide (MnO2), nickel peroxide (NiO2), and copper(II) bromide/DBU have been employed for the oxidative aromatization of oxazolines to oxazoles. rsc.orgacs.org

For this compound, photooxidation in the presence of singlet oxygen is a potential transformation. Studies on peptidic oxazoles have shown that they can react with singlet oxygen via a cycloaddition mechanism followed by rearrangements to form triamide or imide products. acs.org The electron-rich nature of this compound would likely make it susceptible to such oxidative processes.

Reductive Transformations and Ring Opening of 1,3-Oxazoles

Reduction of the oxazole ring typically leads to ring-opened products rather than stable reduced heterocyclic systems like oxazolines or oxazolidines. nih.gov Catalytic hydrogenation or reduction with sodium in liquid ammonia (B1221849) can cause cleavage of the oxazole ring. However, the specific products formed are dependent on the substituents present on the ring and the reaction conditions.

Deprotonation at the C2 position with strong bases can lead to a ring-chain tautomerism, where the lithiated oxazole exists in equilibrium with a ring-opened isonitrile enolate. wikipedia.orgnih.gov This ring-opened intermediate can then be trapped by electrophiles.

Ring Expansion and Interconversion Reactions to Other Heterocyclic Systems

1,3-oxazoles can serve as precursors for the synthesis of other heterocyclic systems through ring transformation reactions. These reactions often involve a ring-opening step followed by recyclization.

A well-known example is the conversion of oxazoles into imidazoles in the presence of ammonia or formamide (B127407). nih.gov This transformation proceeds through nucleophilic attack at the C2 position, leading to ring cleavage and subsequent recyclization with the incorporation of the nitrogen atom from ammonia or formamide.

The Cornforth rearrangement is another example of a rearrangement reaction involving 4-acyloxazoles, where a thermal rearrangement leads to the exchange of the acyl group and the C5 substituent. wikipedia.org While not a ring expansion, it demonstrates the potential for skeletal reorganization of the oxazole ring.

Advanced Spectroscopic Characterization of 5 Ethoxy 2 4 Methoxyphenyl 1,3 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 5-Ethoxy-2-(4-methoxyphenyl)-1,3-oxazole. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise connectivity and chemical environment of each atom in the molecule can be established.

The proton (¹H) NMR spectrum would provide critical information about the electronic environment of the hydrogen atoms within the ethoxy and methoxyphenyl substituents, as well as the proton on the oxazole (B20620) ring.

The ethoxy group at the 5-position of the oxazole ring is expected to exhibit a characteristic ethyl pattern: a quartet for the methylene (B1212753) protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, while the triplet results from the coupling of the methyl protons to the two adjacent methylene protons. The chemical shift of the methylene quartet would likely be in the downfield region, typically around δ 4.0-4.5 ppm, due to the deshielding effect of the adjacent oxygen atom. The methyl triplet would appear further upfield, around δ 1.3-1.5 ppm.

The 4-methoxyphenyl (B3050149) group at the 2-position would show two distinct sets of signals in the aromatic region of the spectrum, characteristic of a para-substituted benzene (B151609) ring. These would appear as two doublets, often referred to as an AA'BB' system, typically in the range of δ 7.0-8.0 ppm. The protons ortho to the oxazole ring would be expected at a more downfield chemical shift compared to the protons meta to the oxazole ring. The methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet, typically around δ 3.8-3.9 ppm, due to the absence of adjacent protons to couple with.

The single proton attached to the C4 carbon of the oxazole ring would appear as a singlet, with its chemical shift influenced by the surrounding substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (Ethoxy) | 1.3-1.5 | Triplet |

| -OCH₂- (Ethoxy) | 4.0-4.5 | Quartet |

| -OCH₃ (Methoxyphenyl) | 3.8-3.9 | Singlet |

| Aromatic H (ortho to oxazole) | 7.5-8.0 | Doublet |

| Aromatic H (meta to oxazole) | 7.0-7.2 | Doublet |

| Oxazole H (C4-H) | 6.5-7.0 | Singlet |

¹³C NMR Spectroscopic Analysis of the 1,3-Oxazole Core and Substituents

The carbon-13 (¹³C) NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

The carbons of the 1,3-oxazole core are expected to resonate at characteristic chemical shifts. The C2 carbon, being bonded to both an oxygen and a nitrogen atom as well as the methoxyphenyl group, would be significantly deshielded and appear far downfield. The C5 carbon, attached to the ethoxy group, would also be downfield, while the C4 carbon would be expected at a more upfield position within the heterocyclic region.

The carbons of the 4-methoxyphenyl group would show four distinct signals. The ipso-carbon attached to the oxazole ring and the carbon bearing the methoxy group would have chemical shifts influenced by these substituents. The remaining aromatic carbons would appear in the typical aromatic region (δ 110-130 ppm).

The ethoxy group carbons would be found in the aliphatic region of the spectrum, with the methylene carbon (-O-CH₂-) appearing more downfield than the methyl carbon (-CH₃). The methoxy carbon would also be present in this region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (Oxazole) | 155-165 |

| C4 (Oxazole) | 110-120 |

| C5 (Oxazole) | 140-150 |

| C (ipso, Methoxyphenyl) | 120-130 |

| C (ortho, Methoxyphenyl) | 125-135 |

| C (meta, Methoxyphenyl) | 110-120 |

| C (para, Methoxyphenyl) | 155-165 |

| -OCH₂- (Ethoxy) | 60-70 |

| -CH₃ (Ethoxy) | 10-20 |

| -OCH₃ (Methoxyphenyl) | 50-60 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. This would clearly show the correlation between the methylene and methyl protons of the ethoxy group and the coupling between the ortho and meta protons on the methoxyphenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would establish the direct one-bond connectivity between protons and the carbons they are attached to. For instance, it would link the methylene proton signal to the methylene carbon signal of the ethoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment is crucial for piecing together the entire molecular framework. It shows correlations between protons and carbons that are two or three bonds away. For example, HMBC would show correlations from the methoxy protons to the para-carbon of the phenyl ring and from the aromatic protons to the C2 carbon of the oxazole ring, confirming the attachment of the substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern. The nominal molecular weight of this compound (C₁₂H₁₃NO₃) is 219.09 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses of fragments from the parent molecule. Common fragmentation pathways for such a molecule could include:

Loss of the ethoxy group or parts of it (e.g., loss of ethylene (B1197577), C₂H₄).

Cleavage of the methoxyphenyl group.

Fragmentation of the oxazole ring itself.

Analysis of these fragment ions would provide further corroboration of the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.

C-O-C Stretching: Strong bands associated with the ether linkages in the ethoxy and methoxyphenyl groups would be prominent, typically in the region of 1250-1000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the oxazole ring and the C=C bonds of the aromatic ring would appear in the 1650-1450 cm⁻¹ region.

Aromatic C-H Stretching: These would be observed as sharp peaks just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the ethoxy and methoxy groups would be seen just below 3000 cm⁻¹.

Oxazole Ring Vibrations: Specific vibrations associated with the oxazole ring would also be present, contributing to the fingerprint region of the spectrum.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C=N / C=C Stretch (Aromatic/Oxazole) | 1650 - 1450 |

| C-O-C Stretch (Ether) | 1250 - 1000 |

Electronic Spectroscopy: UV-Visible Absorption and Photoluminescence Properties

UV-Visible absorption and photoluminescence spectroscopy would provide information about the electronic transitions within the molecule and its potential for fluorescence.

The UV-Visible absorption spectrum of this compound is expected to show absorption bands in the ultraviolet region, likely between 250 and 350 nm. These absorptions would correspond to π → π* electronic transitions within the conjugated system formed by the 4-methoxyphenyl group and the 1,3-oxazole ring.

Upon excitation at an appropriate wavelength (corresponding to an absorption maximum), the molecule may exhibit photoluminescence (fluorescence). The emission spectrum would typically be red-shifted (at a longer wavelength) compared to the absorption spectrum. The quantum yield of fluorescence would provide a measure of the efficiency of the emission process. The photophysical properties are highly dependent on the molecular structure and the solvent environment.

X-ray Crystallography for Solid-State Structural Confirmation of Related Derivatives

While single-crystal X-ray diffraction data for this compound is not extensively documented in publicly available literature, the solid-state conformation of this class of compounds can be understood through the analysis of closely related derivatives. The technique of X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the crystalline state.

A pertinent example is the structural analysis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. vensel.orgresearchgate.net This compound shares the core 2-(4-methoxyphenyl)-1,3-oxazole structure, with substitutions at the 4 and 5 positions of the oxazole ring. Its crystallographic study offers valuable insights into the likely solid-state arrangement of the parent compound's key structural motifs.

The single-crystal X-ray diffraction analysis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate revealed that it crystallizes in the monoclinic system with the space group P2₁/n. vensel.orgresearchgate.net The asymmetric unit of this derivative was found to contain two independent molecules, labeled A and B. vensel.orgresearchgate.net

Key structural features include the relative orientation of the oxazole and the 4-methoxyphenyl rings. In the crystal structure of this derivative, these two ring systems are nearly coplanar, with dihedral angles of 14.2(3)° and 4.5(3)° for molecules A and B, respectively. researchgate.net This planarity suggests a significant degree of electronic conjugation between the aromatic and heterocyclic rings. The solid-state structure is stabilized by a network of intermolecular C-H···O hydrogen bonds and intramolecular C-H···O and C-H···N interactions. vensel.orgresearchgate.net

The detailed crystallographic data for this related derivative provides a strong model for the expected solid-state conformation of this compound, anticipating a similarly planar arrangement of the core ring systems.

Table 1: Crystallographic Data for Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate vensel.orgresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₃H₁₂BrNO₄ |

| Molecular Weight ( g/mol ) | 326.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.828(2) |

| b (Å) | 7.1335(9) |

| c (Å) | 25.119(2) |

| β (°) | 100.066(11) |

| Volume (ų) | 2616.1(6) |

| Z | 8 |

Another related structure, 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, provides further context. nih.gov Although this molecule features a methoxy group at a different position on the phenyl ring and a dihydro-oxazole ring, its crystal structure also shows a nearly planar arrangement between the aromatic ring and the mean plane of the heterocyclic ring, with a dihedral angle of 8.6 (1)°. nih.gov This reinforces the general observation of planarity in this family of compounds.

Table 2: Crystal Data for 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole nih.gov

| Parameter | Value |

| Chemical Formula | C₁₂H₁₅NO₂ |

| Molecular Weight ( g/mol ) | 205.25 |

| Crystal System | Monoclinic |

| a (Å) | 8.1495 (2) |

| b (Å) | 10.9369 (3) |

| c (Å) | 12.0864 (3) |

| β (°) | 91.305 (3) |

| Volume (ų) | 1076.99 (5) |

| Z | 4 |

Computational Chemistry and Theoretical Studies on 1,3 Oxazoles

Quantum Chemical Calculations for Electronic Structure and Aromaticity

Quantum chemical calculations are fundamental to understanding the electronic distribution and aromatic character of heterocyclic systems like 1,3-oxazoles. Aromaticity, a key determinant of a molecule's stability and reactivity, can be quantitatively assessed using methods such as Nucleus-Independent Chemical Shift (NICS). NICS calculations determine the magnetic shielding at the center of a ring, with negative values indicating aromaticity.

Studies on the parent oxazole (B20620) ring and its substituted derivatives have shown that the introduction of a second heteroatom (nitrogen in this case) into a five-membered ring like furan (B31954) tends to decrease its aromaticity. However, the aromatic character can be modulated by the nature and position of substituents. For instance, the substitution of electron-withdrawing groups can enhance the aromaticity of the oxazole ring. researchgate.net

The electronic structure is further described by the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. irjweb.comresearchgate.net A smaller gap generally implies higher reactivity. In a study of methyl-substituted oxazoles, it was found that increasing the number of methyl groups decreases the HOMO-LUMO gap, thereby increasing the reactivity of the molecule. researchgate.net

Table 1: Calculated Energies for Oxazole and its Methyl Derivatives

| Compound | Heat of Formation (Kcal/mol) | -HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Oxazole | -1.58 | 9.534 | 4.491 | 14.025 |

| 2-methyl oxazole | -10.57 | 9.180 | 4.629 | 13.809 |

| 4-methyl oxazole | -11.22 | 9.222 | 4.678 | 13.900 |

| 5-methyl oxazole | -10.40 | 9.064 | 4.691 | 13.755 |

| 2,4-dimethyl oxazole | -20.19 | 8.908 | 4.804 | 13.712 |

| 2,5-dimethyl oxazole | -19.32 | 8.747 | 4.801 | 13.548 |

| 4,5-dimethyl oxazole | -19.95 | 8.780 | 4.854 | 13.634 |

| 2,4,5-trimethyl oxazole | -28.86 | 8.497 | 4.956 | 13.453 |

Data sourced from a theoretical study on methyl-substituted oxazoles. researchgate.net

Density Functional Theory (DFT) for Molecular Geometry and Spectroscopic Predictions

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and spectroscopic properties of molecules with a good balance of accuracy and computational cost. The B3LYP functional combined with basis sets like 6-311++G(d,p) is commonly employed for these calculations. irjweb.comopenaccesspub.org

DFT calculations can provide optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data from X-ray crystallography to validate the computational method. For instance, in a study of 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine, the calculated geometrical parameters were found to be in good agreement with the crystal data of related molecules. openaccesspub.org

Furthermore, DFT is a powerful tool for predicting vibrational (IR and Raman) and electronic (UV-Vis) spectra, as well as nuclear magnetic resonance (NMR) chemical shifts. researchgate.netepstem.netnih.gov The calculated vibrational frequencies are often scaled to better match experimental spectra. The prediction of UV-Vis spectra is typically performed using Time-Dependent DFT (TD-DFT). These spectroscopic predictions are invaluable for the structural elucidation of newly synthesized compounds.

Table 2: Selected Optimized Geometrical Parameters for an Oxazole Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| O12–C16 | 1.37 |

| N15–C16 | 1.31 |

| N15–C14 | 1.40 |

| C13–C14 | 1.36 |

| O12–C13 | 1.38 |

| N15–C16–O12 | 114.1 |

| O12–C13–C14 | 107.4 |

Data represents the calculated bond lengths and angles for the oxazole ring in N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine using the B3LYP/6-31G(d,p) method. irjweb.com

Conformational Analysis of 1,3-Oxazole Derivatives

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules, which in turn influences their biological activity and physical properties. For 2,5-disubstituted 1,3-oxazoles like the title compound, a key conformational feature is the dihedral angle between the plane of the oxazole ring and the plane of the aryl substituent at the 2-position.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction, identifying intermediates, and characterizing transition states. This provides a deeper understanding of the reaction pathway and factors influencing its outcome.

The synthesis of 1,3-oxazoles can be achieved through various methods, and computational studies can help to rationalize the observed product formation. For example, the van Leusen oxazole synthesis is a well-established method for preparing oxazoles from aldehydes and tosylmethylisocyanide (TosMIC). nih.gov The proposed mechanism involves a two-step [3+2] cycloaddition, and computational analysis could be used to calculate the activation energies for each step and confirm the structure of the oxazoline intermediate. nih.gov In other synthetic routes, computational results have been shown to be consistent with experimental findings, supporting the proposed intermediacy of species like ketenimines. organic-chemistry.org

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of intermolecular interactions that govern the behavior of molecules in condensed phases and their binding to biological targets. nih.gov These simulations track the movements of atoms over time, offering insights into how molecules interact with their environment.

For oxazole derivatives, MD simulations can be employed to understand their interactions with proteins or other biological macromolecules. These simulations can reveal key binding modes and the specific intermolecular forces involved, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govnih.gov In a study on isoxazole derivatives as Farnesoid X Receptor (FXR) agonists, MD simulations were used to explore the stability of the protein-ligand complex and identify crucial amino acid residues involved in binding. nih.gov Such information is vital for structure-based drug design.

Predictive Modeling of Chemical Reactivity and Selectivity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a key area of computational chemistry aimed at correlating the structural or physicochemical properties of compounds with their biological activity or chemical reactivity. wisdomlib.orgglobalresearchonline.netnih.govnih.gov These models can be used to predict the properties of untested compounds, thereby guiding the synthesis of new molecules with enhanced activity.

For oxazole derivatives, QSAR models have been developed to predict various biological activities, including antifungal and anticancer effects. wisdomlib.orgnih.gov These models typically use a set of calculated molecular descriptors, which can be topological, electronic, or steric in nature. For example, a QSAR study on the antifungal activity of benzoxazole derivatives identified topological and connectivity descriptors as being significant for modeling their activity. wisdomlib.org By identifying the key structural features that contribute to a desired activity, QSAR provides a rational basis for the design of more potent and selective compounds. aaup.eduresearchgate.netnih.govoptibrium.comresearchgate.net

Structure Activity Relationships and Chemical Applications of 1,3 Oxazole Derivatives

Influence of Substituent Position on Reactivity and Molecular Recognition

The reactivity and molecular recognition capabilities of 1,3-oxazole derivatives are intricately linked to the electronic and steric nature of their substituents at the C2, C4, and C5 positions. The electron-donating or withdrawing properties of these groups can alter the electron density of the oxazole (B20620) ring, thereby affecting its susceptibility to electrophilic or nucleophilic attack. Furthermore, the size and conformation of the substituents play a crucial role in how the molecule interacts with its environment, including solvent molecules, receptors, or other reactants.

The structure of oxazole derivatives allows for various weak intermolecular interactions, such as hydrophobic effects, van der Waals forces, hydrogen bonds, and π-π stacking, which are fundamental to their application in medicinal chemistry and materials science. semanticscholar.org

Role of the 5-Ethoxy Moiety in Molecular Interactions

The ethoxy group (-OCH2CH3) at the C5 position of the oxazole ring is an electron-donating group due to the lone pairs on the oxygen atom. This donation of electron density increases the electron richness of the oxazole ring, potentially influencing its reactivity in chemical transformations.

Role of the 2-(4-Methoxyphenyl) Moiety in Molecular Interactions

The 2-(4-methoxyphenyl) substituent introduces a significant aromatic component to the molecule. The phenyl ring is capable of engaging in π-π stacking interactions with other aromatic systems, a crucial factor in molecular recognition and the formation of ordered structures in materials. The methoxy (B1213986) group (-OCH3) on the phenyl ring is also electron-donating, further influencing the electronic properties of the entire molecule.

1,3-Oxazole Derivatives in Materials Science

The unique electronic and photophysical properties of 1,3-oxazole derivatives make them attractive candidates for various applications in materials science. Their rigid, planar structure, combined with the ability to tune their electronic properties through substitution, allows for the design of novel functional materials.

Development of Fluorescent Dyes and Luminescent Materials

The extended π-conjugation system provided by the 2-aryl substituent in conjunction with the oxazole ring often results in fluorescent properties. The emission characteristics, such as wavelength and quantum yield, can be finely tuned by modifying the substituents on both the oxazole and the aryl rings. For instance, 2,5-diaryl-1,3,4-oxadiazoles, which are structurally similar to 2-aryl-1,3-oxazoles, are known to be good electron-transporters and are used in the fabrication of organic light-emitting diodes (OLEDs). researchgate.net

The presence of electron-donating groups, such as the ethoxy and methoxy groups in 5-Ethoxy-2-(4-methoxyphenyl)-1,3-oxazole, is expected to enhance fluorescence. The correlation of absorption and fluorescence emission with substituent effects in similar heterocyclic systems has shown that increasing conjugation length and the presence of electron-donating groups can lead to a red shift in the emission spectrum. nih.gov

Table 1: General Photophysical Properties of Aryl-Substituted Oxazole Derivatives

| Feature | Observation in Related Systems |

| Absorption | Typically in the UV-Vis region, influenced by the extent of π-conjugation. |

| Emission | Often fluorescent, with emission wavelength tunable by substituents. |

| Quantum Yield | Can be high, depending on the rigidity of the structure and the electronic nature of the substituents. |

| Stokes Shift | The difference between absorption and emission maxima, influenced by molecular geometry changes upon excitation. |

This table is a generalized representation based on findings for structurally similar compounds.

Integration into Polymeric Systems

1,3-Oxazole derivatives can be incorporated into polymeric structures to impart specific functionalities. They can be introduced as part of the polymer backbone or as pendant groups. The inclusion of these heterocyclic units can enhance the thermal stability, mechanical properties, and photophysical characteristics of the resulting polymers. For example, polymers containing oxadiazole moieties have been extensively studied for their use in OLEDs and other electronic devices. researchgate.net

1,3-Oxazoles as Ligands in Catalysis

The nitrogen atom in the 1,3-oxazole ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. This ability to act as a ligand has led to the exploration of 1,3-oxazole derivatives in the field of catalysis. Chiral oxazoline-containing ligands are widely used in asymmetric catalysis. nih.govresearchgate.net

While oxazolines (dihydro-oxazoles) are more common as ligands, the aromatic 1,3-oxazole core has also been utilized. For instance, vanadium complexes with 1,3-oxazole structural units have been shown to be active catalysts for ethylene (B1197577) polymerization and copolymerization. mdpi.com The catalytic activity and the properties of the resulting polymers were found to be dependent on the position of substituents on the oxazole ligand. mdpi.com

The specific compound this compound could potentially act as a ligand, coordinating to a metal center through its nitrogen atom. The electronic properties conferred by the ethoxy and methoxyphenyl groups could modulate the electron-donating ability of the nitrogen atom, thereby influencing the catalytic activity of the resulting metal complex.

Applications in Agrochemical Research and Development

The 1,3-oxazole moiety is a key component in the development of new agrochemicals, exhibiting a broad spectrum of activities, including fungicidal, herbicidal, and insecticidal properties. The biological activity of these derivatives is highly dependent on the nature and position of the substituents on the oxazole ring.

While specific agrochemical data for this compound is not extensively documented in publicly available research, the structure-activity relationships (SAR) of analogous compounds provide valuable insights. For instance, studies on fungicidal 2-aryl-oxazole derivatives have shown that the nature of the aryl group at the 2-position and substituents at other positions of the oxazole ring are critical for their efficacy against various plant pathogens. researchgate.net

Research into novel N-((2-phenyloxazol-4-yl)methyl) pyrimidine (B1678525) carboxamide derivatives has demonstrated fungicidal activity against pathogens such as Sclerotinia sclerotiorum, Botrytis cinereal, and Colletotrichum fragariae. researchgate.net This suggests that the 2-phenyl group, similar to the 2-(4-methoxyphenyl) group in the title compound, is a favorable feature for antifungal properties. The substitution at the 5-position, in this case, an ethoxy group, can influence the compound's lipophilicity and, consequently, its uptake and translocation within the plant or fungus.

In the realm of herbicides, derivatives of 4,5-dihydro-1,2-oxazole have been developed as potent pre-emergence herbicides. nih.gov Although this is an isoxazole, a related heterocycle, it highlights the potential of the five-membered heterocyclic ring structure in herbicide design. The discovery of 3-(2-pyridinyl)-benzothiazol-2-one as a potent herbicidal scaffold further underscores the importance of aromatic heterocyclic systems in developing new weed control agents. nih.gov Structure-activity relationship studies on these compounds revealed that specific substitutions on the aromatic rings are crucial for their herbicidal potency. nih.gov

With respect to insecticidal activity, various derivatives of 1,3,4-oxadiazole, a regioisomer of 1,3-oxazole, have been synthesized and shown to be effective against pests like the cotton leafworm, Spodoptera littoralis. nih.gov The insecticidal efficacy of these compounds is often attributed to their ability to interfere with vital biological processes in insects.

Below is a table summarizing the agrochemical activities of some 1,3-oxazole and related heterocyclic derivatives.

| Compound Class | Target Pest/Weed | Efficacy/Activity |

| N-((2-phenyloxazol-4-yl)methyl) pyrimidine carboxamides | Sclerotinia sclerotiorum, Botrytis cinereal, Colletotrichum fragariae | Moderate to good fungicidal activity |

| 3-(2-pyridinyl)-benzothiazol-2-one derivatives | Amaranthus retroflexus, Abutilon theophrasti, Portulaca oleracea | Potent post-emergence herbicidal activity |

| 1,3,4-oxadiazole derivatives grafted on chitosan | Spodoptera littoralis (cotton leafworm) | Good insecticidal activity |

Role of the 1,3-Oxazole Scaffold as a Building Block in Complex Chemical Synthesis

The 1,3-oxazole ring is not only a pharmacophore in biologically active molecules but also a valuable and versatile building block in the synthesis of complex chemical structures, particularly natural products. researchgate.net Its stability to a range of reaction conditions and the possibility of selective functionalization at the C2, C4, and C5 positions make it an attractive intermediate for synthetic chemists. thepharmajournal.com

One of the most powerful applications of the 1,3-oxazole scaffold in synthesis is its participation in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. In these reactions, the oxazole can act as a diene, reacting with a dienophile to form a bicyclic intermediate which can then undergo further transformations. This strategy has been famously employed in the synthesis of pyridines and furans. The reaction of an oxazole with an alkene, for example, can lead to a pyridine (B92270) core after the extrusion of water.

The van Leusen oxazole synthesis is a widely used method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC). nih.gov This reaction has been instrumental in the synthesis of numerous oxazole-containing molecules, including natural product analogs. nih.gov The versatility of this method allows for the introduction of a wide variety of substituents at the 5-position of the oxazole ring, making it a key tool for building molecular complexity.

The 1,3-oxazole moiety is a recurring structural motif in a diverse array of marine natural products that exhibit potent biological activities. nih.gov The synthesis of these complex natural products often relies on the strategic incorporation of the oxazole ring as a key building block. For instance, the synthesis of the C1' to C11' side chain of leucascandrolide A, a marine-derived macrolide, utilized a modified Robinson-Gabriel synthesis to construct the oxazole ring. pitt.edu Similarly, the total synthesis of (-)-disorazole C1, another complex natural product, involved the strategic use of oxazole-containing fragments. pitt.edu

The synthesis of hinduchelins A–D, a class of natural products with an oxazole unit, further highlights the importance of this scaffold. rsc.org The development of efficient synthetic routes to these molecules is crucial for exploring their potential applications. rsc.org

The following table lists some complex natural products containing the 1,3-oxazole ring and the synthetic strategies used to incorporate this scaffold.

| Natural Product | Key Synthetic Strategy for Oxazole Ring |

| Leucascandrolide A (side chain) | Modified Robinson-Gabriel synthesis |

| (-)-Disorazole C1 | Convergent synthesis using oxazole-containing fragments |

| Hinduchelins A–D | Efficient synthesis of the oxazole unit |

| Pimprinine analogues | van Leusen oxazole synthesis |

Emerging Research Directions and Future Perspectives for 5 Ethoxy 2 4 Methoxyphenyl 1,3 Oxazole

Innovation in Sustainable and Efficient Synthetic Methodologies

The future synthesis of 5-Ethoxy-2-(4-methoxyphenyl)-1,3-oxazole is geared towards environmentally benign and resource-efficient methods, moving away from classical syntheses that often require harsh conditions and stoichiometric, toxic reagents. rsc.org Green chemistry principles are increasingly being applied to the synthesis of oxazole (B20620) derivatives, focusing on microwave-assisted reactions, the use of ultrasound, and the development of novel catalytic systems. rsc.orgresearchgate.net

Promising sustainable routes for the synthesis of this compound include modifications of established methods such as the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. rsc.orgorientjchem.orgirjweb.com A greener Robinson-Gabriel approach would involve replacing traditional dehydrating agents like concentrated sulfuric acid with solid acid catalysts or employing microwave irradiation to accelerate the cyclodehydration of the requisite α-acylamino ketone intermediate. orientjchem.org Similarly, the Van Leusen synthesis, which traditionally uses tosylmethyl isocyanide (TosMIC), can be adapted to greener conditions by using catalytic amounts of base in aqueous media or employing ionic liquids as recyclable solvents. irjweb.comwisdomlib.orgontosight.ai

Recent advancements also point towards metal-free catalytic cascade reactions, which offer high atom economy and avoid residual metal contamination in the final product. scispace.comtandfonline.com An iodine-catalyzed tandem oxidative cyclization, for example, could provide a direct and efficient pathway to 2,5-disubstituted oxazoles from simple starting materials. scispace.comtandfonline.com Electrochemical synthesis represents another frontier, offering a way to mediate deoxygenative cycloadditions without the need for chemical oxidants.

| Synthetic Method | Traditional Conditions | Potential Sustainable Modifications | Key Advantages of Modification |